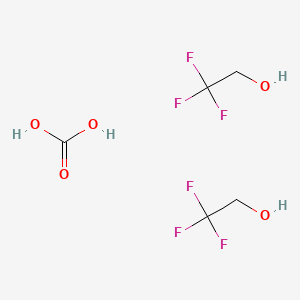

carbonic acid;2,2,2-trifluoroethanol

Description

Contextual Overview of Fluorinated Carbonates in Chemical Research

Fluorinated organic compounds are largely synthetic, with very few occurring naturally. tcichemicals.com The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and physiological properties. researchgate.net This has led to the widespread use of fluorinated compounds in diverse fields such as pharmaceuticals, agriculture, materials science, and electronics. researchgate.netnih.gov In the realm of materials science, fluorinated carbonates are particularly noteworthy for their applications in liquid crystal devices and as refrigerants. nih.gov

The unique characteristics of the carbon-fluorine bond, such as its high strength, contribute to the stability and specific functionalities of these compounds. tcichemicals.com However, the persistence of some fluorinated compounds in the environment has also raised concerns, leading to research into more environmentally benign alternatives. nih.gov

Scope and Research Trajectories Pertaining to Bis(2,2,2-trifluoroethyl) Carbonate

Current research on bis(2,2,2-trifluoroethyl) carbonate is heavily focused on its application as a non-flammable solvent and electrolyte additive in lithium-ion batteries to improve safety and performance. rsc.orgrsc.org Investigations are ongoing to understand its combustion properties and its effectiveness as a fire suppressant, with detailed chemical kinetic models being developed to predict its behavior in high-temperature environments. acs.orgelsevierpure.com

Future research is directed towards optimizing electrolyte formulations containing BTFEC to achieve even higher energy densities and better cycling stability in next-generation batteries, such as those with high-voltage cathodes like NMC811 and silicon-based anodes. researchgate.net Studies are exploring its synergistic effects with other additives to create highly stable electrode-electrolyte interfaces. acs.org The goal is to develop electrolytes that are not only safe and efficient but also enable the use of more advanced battery chemistries. acs.orgacs.org Additionally, the synthesis of fluorinated carbonates from carbon dioxide is an area of interest, aiming for more environmentally friendly production methods. researchgate.net

Interactive Data Table: Physicochemical Properties of Bis(2,2,2-trifluoroethyl) Carbonate

| Property | Value | Source |

| Molecular Formula | C₅H₄F₆O₃ | nih.govsigmaaldrich.com |

| Molecular Weight | 226.07 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless to almost colorless clear liquid | sigmaaldrich.comtcichemicals.com |

| Density | 1.51 g/mL | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 118 °C | sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com |

| Purity | ≥98% - ≥99% | sigmaaldrich.comsigmaaldrich.comtcichemicals.com |

| CAS Number | 1513-87-7 | nih.govsigmaaldrich.com |

Structure

2D Structure

Properties

IUPAC Name |

carbonic acid;2,2,2-trifluoroethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H3F3O.CH2O3/c2*3-2(4,5)1-6;2-1(3)4/h2*6H,1H2;(H2,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRKKRUDQUDDVNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)O.C(C(F)(F)F)O.C(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F6O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Reactivity of Bis 2,2,2 Trifluoroethyl Carbonate

Fundamental Reaction Pathways and Transformations

The decomposition of BtFEC has been investigated through theoretical and experimental studies, particularly under pyrolysis and oxidation conditions. acs.orgelsevierpure.com Unlike diethyl carbonate, which primarily decomposes through a concerted molecular elimination involving a methyl group's hydrogen atom, BtFEC lacks such a pathway. acs.org Instead, its decomposition proceeds via tighter, higher-energy concerted eliminations. acs.org

Ab initio calculations have identified two primary unimolecular decomposition pathways for BtFEC:

HF Elimination: This pathway involves a four-membered ring transition state, leading to the elimination of a hydrogen fluoride (B91410) (HF) molecule. acs.org

Trifluoroacetaldehyde (B10831) Elimination: This second pathway also proceeds through a distinct four-membered ring transition state, resulting in the elimination of a trifluoroacetaldehyde molecule. acs.org

Mechanisms of Carbamate (B1207046) and Carbonate Salt Formation

The electrophilic nature of the carbonyl group in BtFEC, enhanced by the strong electron-withdrawing trifluoroethyl groups, facilitates substitution reactions. researchgate.net This reactivity allows BtFEC to serve as an effective condensing agent for the synthesis of unsymmetrical ureas (carbamates) and other carbonate derivatives. researchgate.netacs.org

The formation of carbamates is readily achieved by reacting BtFEC with primary or secondary amines. acs.orgpsu.edu This one-pot synthesis method works well for a diverse range of alkyl amines, including those with functional groups, and does not require special conditions like strict temperature control. acs.org The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of BtFEC, leading to the displacement of a 2,2,2-trifluoroethanol (B45653) molecule and the formation of a stable carbamate linkage. acs.orgnih.gov

The formation of carbonate salts can be understood in the broader context of carbonate chemistry, where strong bases like cesium carbonate are used to promote the synthesis of alkyl carbonates. nih.gov In reactions involving BtFEC, the formation of an intermediate carbonate salt could occur, particularly in the presence of a suitable base, facilitating subsequent reactions. nih.govorganic-chemistry.org

| Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|

| Bis(2,2,2-trifluoroethyl) carbonate + Alkyl Amines | Unsymmetrical Aliphatic Ureas (Carbamates) | One-pot parallel synthesis, no special conditions required. | acs.org |

| Alcohols/Amines + CO2 Linker + Cesium Carbonate | Alkyl Carbonates and Carbamates | Mild and efficient solid-phase synthesis. | nih.gov |

Acid-base interactions are fundamental to the reactivity of systems containing BtFEC and its derivatives. The 2,2,2-trifluoroethanol (TFE) moiety is significantly more acidic (pKa ≈ 12.5) than non-fluorinated alcohols like ethanol (B145695) (pKa ≈ 16.0) due to the inductive effect of the trifluoromethyl group. hw.ac.uk This enhanced acidity influences reaction pathways and equilibria.

Proton transfer is a ubiquitous and critical step in many chemical reactions involving carbonate systems. The acidity of 2,2,2-trifluoroethanol is a key determinant of its role in proton transfer events. hw.ac.uk The electron-withdrawing trifluoromethyl group stabilizes the corresponding alkoxide anion, making the proton more labile compared to that in ethanol. hw.ac.ukwikipedia.org

In complex environments, the mechanism of proton transfer can shift. For instance, studies on hydrated clusters have shown a transition from a "vehicle" mechanism, where a proton is transported by a solvent molecule, to a "Grotthuss" mechanism, involving proton hopping along a hydrogen-bonded network, as the number of solvent molecules increases. rsc.org While not studied directly for BtFEC, these fundamental principles of proton transfer are applicable to its reactions in various solvent systems, influencing everything from simple acid-base equilibria to complex reaction networks. hw.ac.ukrsc.org

Nucleophilic Reaction Pathways Involving Trifluoroethanol Derivatives

The trifluoroethanol moiety significantly influences nucleophilic reactions. Due to the electron-withdrawing trifluoromethyl group, 2,2,2-trifluoroethanol itself exhibits lower nucleophilicity compared to ethanol. hw.ac.uk However, this property can be exploited to control selectivity in complex reactions. When used as a solvent, TFE can improve chemo-selectivity in reactions involving multiple competing nucleophilic sites, such as the arylation of peptides. hw.ac.ukrsc.orgresearchgate.net For example, in TFE, arylation can show a preference for a cysteine residue's sulfhydryl group over a lysine's amino group. hw.ac.uk

Bis(2,2,2-trifluoroethyl) carbonate itself is designed to be an electrophile at the carbonyl carbon, reacting readily with various nucleophiles. researchgate.netacs.org Its reaction with amines to form carbamates is a prime example of a nucleophilic acyl substitution pathway. acs.org Related compounds, such as bis(2,2,2-trifluoroethyl) phosphonate, also serve as precursors in transesterification reactions, which proceed through nucleophilic substitution. nih.gov

Degradation and Stability Mechanisms of Bis(2,2,2-trifluoroethyl) Carbonate

Bis(2,2,2-trifluoroethyl) carbonate is noted for its high thermal and electrochemical stability, particularly when compared to conventional carbonate solvents. rsc.orgsigmaaldrich.com This stability is a key reason for its investigation as a co-solvent in lithium-ion batteries to enhance safety and performance at high voltages. acs.orgrsc.orgrsc.org

The degradation of BtFEC at elevated temperatures primarily occurs through the high-energy elimination pathways that produce HF and trifluoroacetaldehyde. acs.org In an electrochemical context, such as within a battery, its degradation is a crucial aspect of forming a stable solid electrolyte interphase (SEI) on the electrode surface. rsc.orgresearchgate.net This SEI layer is formed from electrolyte decomposition products and is critical for passivating the electrode surface, preventing further electrolyte degradation, and ensuring long-term cycling stability. rsc.orgresearchgate.net The presence of fluorine in BtFEC contributes to the formation of a lithium fluoride (LiF)-rich SEI, which is known to be an effective passivation layer. sigmaaldrich.comresearchgate.net The non-flammable nature of BtFEC is attributed to the generation of fluorine radicals at high temperatures, which quench oxygen radicals and disrupt the chain reactions of combustion. rsc.org

Spectroscopic and Advanced Analytical Characterization of Bis 2,2,2 Trifluoroethyl Carbonate and Its Reaction Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of bis(2,2,2-trifluoroethyl) carbonate. The molecule's symmetry and the presence of fluorine atoms give rise to a distinct and informative set of spectra across ¹H, ¹³C, and ¹⁹F nuclei. energy.gov

The ¹H NMR spectrum provides a clear signal for the methylene (B1212753) (-CH₂-) protons. Due to the coupling with the three adjacent fluorine atoms, this signal appears as a characteristic quartet. The ¹⁹F NMR spectrum is complementary, showing a triplet for the trifluoromethyl (-CF₃) group, which arises from coupling to the two adjacent methylene protons. The ¹³C NMR spectrum displays three unique resonances corresponding to the carbonyl carbon, the methylene carbons, and the trifluoromethyl carbons, with the latter two signals being split into quartets by the attached fluorine atoms.

Table 1: NMR Spectroscopic Data for Bis(2,2,2-trifluoroethyl) Carbonate

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) | Assignment |

| ¹H | ~4.58 | Quartet (q) | J(H,F) ≈ 8.4 Hz | -O-CH₂ -CF₃ |

| ¹³C | ~149 | Singlet (s) | - | >C =O |

| ~65 | Quartet (q) | J(C,F) ≈ 37 Hz | -O-CH₂ -CF₃ | |

| ~122 | Quartet (q) | J(C,F) ≈ 277 Hz | -C F₃ | |

| ¹⁹F | ~-74 | Triplet (t) | J(F,H) ≈ 8.4 Hz | -CH₂-CF₃ |

Note: Exact chemical shifts can vary depending on the solvent and spectrometer frequency. The data presented is a representative compilation.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is highly effective for identifying the key functional groups within the bis(2,2,2-trifluoroethyl) carbonate molecule. The spectrum is dominated by intense absorption bands characteristic of the carbonate and trifluoroethyl moieties.

The most prominent feature is the strong carbonyl (C=O) stretching vibration. The electron-withdrawing nature of the trifluoroethyl groups increases the electrophilicity of the carbonyl carbon, shifting this absorption to a higher wavenumber compared to non-fluorinated dialkyl carbonates. researchgate.net Additionally, the spectrum displays very strong absorption bands corresponding to the C-F stretching vibrations, a hallmark of fluorinated compounds. The C-O-C stretching vibrations of the carbonate group are also clearly visible.

Table 2: Key IR Absorption Bands for Bis(2,2,2-trifluoroethyl) Carbonate

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| ~1775 | Very Strong | C=O Stretch (Carbonate) |

| ~1330 | Strong | C-F Stretch |

| ~1250 | Very Strong | C-F Stretch |

| ~1100 | Strong | C-O-C Asymmetric Stretch |

Note: The values are approximate and compiled from typical ranges and literature data on fluorinated carbonates. acs.org

Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and fragmentation pattern of bis(2,2,2-trifluoroethyl) carbonate, confirming its elemental composition and structural arrangement. The molecular ion peak ([M]⁺) is expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of approximately 226.07 g/mol .

The fragmentation pattern is dictated by the cleavage of the weakest bonds. Common fragmentation pathways for carbonate esters include the loss of alkoxy groups and decarboxylation. rsc.org For bis(2,2,2-trifluoroethyl) carbonate, key fragments would arise from the cleavage of the C-O bond, leading to the loss of a trifluoroethoxy radical (-•OCH₂CF₃) or related species.

Table 3: Predicted Mass Spectrometry Fragments for Bis(2,2,2-trifluoroethyl) Carbonate

| m/z | Proposed Fragment Ion | Formula of Lost Neutral |

| 226 | [C₅H₄F₆O₃]⁺ | (Molecular Ion) |

| 182 | [C₄H₄F₆O]⁺ | CO₂ |

| 127 | [C₂HF₃O₂]⁺ | •CH₂CF₃ |

| 99 | [CH₂F₃O]⁺ | •COOCH₂CF₃ |

| 83 | [CH₂F₃]⁺ | •OCOOCH₂CF₃ |

| 69 | [CF₃]⁺ | •CH₂OCOOCH₂CF₃ |

Application of Spectroscopic Techniques in Reaction Monitoring and Kinetic Studies

Spectroscopic techniques are pivotal in monitoring the synthesis and subsequent reactions of bis(2,2,2-trifluoroethyl) carbonate, providing real-time data on reaction progress and kinetics.

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed to study the high-temperature decomposition of bis(2,2,2-trifluoroethyl) carbonate (BtFEC). By monitoring the disappearance of the characteristic BtFEC absorption peak at 1329.39 cm⁻¹ and the simultaneous appearance of peaks for decomposition products like carbon monoxide (CO), carbon dioxide (CO₂), carbonyl fluoride (B91410) (CF₂O), and fluoroform (CHF₃), researchers can analyze the reaction pathways. acs.org Furthermore, techniques like laser absorption spectroscopy can be used to generate time-history profiles of specific products, such as CO, enabling detailed kinetic analysis of the combustion process. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for monitoring solution-phase reactions. For instance, in the synthesis of ureas where bis(2,2,2-trifluoroethyl) carbonate acts as a condensing agent, ¹H NMR can be used to track the consumption of the starting amine and the formation of the urea (B33335) product by observing the changes in their respective signals over time. researchgate.netnih.gov In the context of battery electrolytes, ¹⁹F NMR is used to analyze the composition of electrolyte solutions and identify the formation of soluble degradation products or precipitates containing fluoride ions. osti.gov

X-ray Photoelectron Spectroscopy (XPS): While not a primary technique for bulk analysis, XPS is a crucial advanced analytical method for studying the interfacial reactions of bis(2,2,2-trifluoroethyl) carbonate in applications like lithium-ion batteries. It is used to analyze the chemical composition of the solid electrolyte interphase (SEI), a thin passivation layer that forms on the electrode surface as a result of electrolyte decomposition. By identifying the chemical states of elements like carbon, oxygen, and fluorine in the SEI, XPS provides insight into the reaction mechanisms of the carbonate at the electrode-electrolyte interface. osti.gov

Computational and Theoretical Investigations of Bis 2,2,2 Trifluoroethyl Carbonate Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of bis(2,2,2-trifluoroethyl) carbonate and predicting its reactivity. These studies often focus on the distribution of electron density, molecular orbital energies, and the resulting implications for chemical behavior.

One of the key findings from computational studies is the influence of the electron-withdrawing trifluoroethyl groups on the electronic structure of the carbonate. researchgate.net These groups significantly impact the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to non-fluorinated analogues like diethyl carbonate. researchgate.net This enhanced reactivity is a critical factor in its function as a condensing agent. acs.org

Frontier Molecular Orbitals and Reactivity:

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting a molecule's reactivity. The LUMO energy level of bis(2,2,2-trifluoroethyl) carbonate is reported to be low, which is a desirable characteristic for its application in lithium-ion batteries as it influences the formation of a stable solid electrolyte interphase (SEI). pku.edu.cnrsc.org A lower LUMO energy suggests that the molecule can more readily accept electrons, leading to preferential reduction at the anode surface. rsc.org This process is crucial for forming a protective LiF-rich SEI, which enhances battery stability and performance. xjtu.edu.cn

While specific values for the HOMO-LUMO gap of isolated bis(2,2,2-trifluoroethyl) carbonate are not widely published, the general trend for fluorinated carbonates is a wider potential window compared to their non-fluorinated counterparts, which is a desirable property for electrolytes. scribd.com

Molecular Electrostatic Potential (MEP):

Molecular electrostatic potential maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For carbonate compounds, the region around the carbonyl oxygen typically shows a negative electrostatic potential, indicating a site for electrophilic attack, while the area around the carbonyl carbon is positive, making it a site for nucleophilic attack. energy.gov In bis(2,2,2-trifluoroethyl) carbonate, the strong electron-withdrawing nature of the trifluoromethyl groups is expected to further increase the positive potential around the carbonyl carbon, enhancing its reactivity towards nucleophiles. researchgate.net

Molecular Dynamics Simulations of Solvation and Intermolecular Interactions

To date, specific molecular dynamics (MD) simulations focusing solely on neat bis(2,2,2-trifluoroethyl) carbonate to investigate its bulk liquid properties, solvation, and intermolecular interactions are not extensively reported in publicly available literature. However, MD simulations have been widely used to study related fluorinated carbonates and the impact of bis(2,2,2-trifluoroethyl) carbonate as a co-solvent in electrolyte systems. acs.orgacs.org

These studies on similar systems provide valuable insights into the expected behavior of bis(2,2,2-trifluoroethyl) carbonate. For instance, MD simulations of fluorinated ethylene (B1197577) carbonate (FEC) have shown that the fluorine atoms can influence the solvation shell of lithium ions and affect the transport properties of the electrolyte. acs.org It is reasonable to infer that the trifluoromethyl groups in bis(2,2,2-trifluoroethyl) carbonate would similarly play a significant role in its intermolecular interactions, likely leading to strong dipole-dipole interactions and influencing its physical properties such as boiling point and viscosity.

Elucidation of Reaction Pathways and Transition States through Computational Chemistry

Computational chemistry has been a powerful tool for mapping out the reaction pathways and identifying the transition states involved in the decomposition of bis(2,2,2-trifluoroethyl) carbonate. These studies are particularly relevant to its application as a fire suppressant, where its breakdown at high temperatures is a key aspect of its function.

Ab initio calculations have been employed to investigate the pyrolysis of bis(2,2,2-trifluoroethyl) carbonate. researchgate.net Unlike diethyl carbonate, which primarily decomposes through a concerted molecular elimination involving a methyl hydrogen, bis(2,2,2-trifluoroethyl) carbonate follows different decomposition routes due to the absence of easily abstractable hydrogen atoms on the ethyl groups. researchgate.net

Two primary decomposition pathways have been identified through these calculations:

HF Elimination: A concerted elimination pathway leading to the formation of hydrogen fluoride (B91410) (HF) and other products. This pathway involves a four-membered ring transition state and has an associated energy barrier. researchgate.net

Trifluoroacetaldehyde (B10831) Elimination: Another pathway involves the elimination of a trifluoroacetaldehyde molecule, also proceeding through a four-membered ring transition state with a distinct energy barrier. researchgate.net

The calculated energy barriers for these pathways provide insight into the conditions under which each decomposition route is likely to dominate. researchgate.net

Furthermore, detailed chemical kinetic models have been developed based on these computational results. These models incorporate the calculated reaction rate coefficients and are validated against experimental data from shock tube and microflow reactor studies. researchgate.net The refinement of these models through sensitivity analysis, rate-of-production analysis, and reaction pathway analysis has led to improved agreement with experimental observations of combustion properties. researchgate.net

Theoretical Insights into Thermodynamics and Kinetics of Carbonate Formation and Breakdown

Theoretical studies have provided valuable insights into the thermodynamic and kinetic aspects of both the formation and decomposition of dialkyl carbonates, including bis(2,2,2-trifluoroethyl) carbonate.

Thermodynamics and Kinetics of Formation:

Thermodynamics and Kinetics of Breakdown:

The decomposition of bis(2,2,2-trifluoroethyl) carbonate has been a key focus of theoretical investigations due to its role as a fire suppressant. researchgate.net Ab initio calculations have been used to determine the energetics of its pyrolysis. researchgate.net

The kinetics of the decomposition have been modeled using Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate pressure- and temperature-dependent rate constants. researchgate.net These calculations reveal that the dominant decomposition pathway is temperature-dependent. At temperatures below 900 K, the concerted HF elimination channel is the major route for breakdown. researchgate.net However, at temperatures above 1000 K, the breaking of the C–O bond becomes the dominant decomposition pathway. researchgate.net

The following table summarizes the key computational findings regarding the decomposition of bis(2,2,2-trifluoroethyl) carbonate:

| Computational Method | Finding | Reference |

| Ab initio Calculations | Identification of HF and trifluoroacetaldehyde elimination pathways. | researchgate.net |

| RRKM/Master Equation Analysis | Calculation of pressure- and temperature-dependent rate constants for decomposition. | researchgate.net |

| Kinetic Modeling | Development of a detailed chemical kinetic model for pyrolysis and oxidation. | researchgate.net |

These theoretical insights into the thermodynamics and kinetics are crucial for optimizing the synthesis of bis(2,2,2-trifluoroethyl) carbonate and for understanding its behavior as a fire suppressant in high-temperature environments.

Intermolecular Interactions and Solvent Effects Pertaining to Bis 2,2,2 Trifluoroethyl Carbonate

Solvation Characteristics in Organic Solvent Systems

Bis(2,2,2-trifluoroethyl) carbonate has garnered attention as a non-flammable co-solvent in electrolyte formulations for lithium-ion batteries. rsc.orgresearchgate.net Its solvation characteristics are largely defined by the strong electron-withdrawing nature of its trifluoroethyl groups. researchgate.net This property significantly influences its ability to dissolve lithium salts and interact with other organic solvents.

When mixed with conventional battery solvents such as ethylene (B1197577) carbonate (EC) and ethyl methyl carbonate (EMC), TFEC's low Li+-solvating ability becomes a critical factor. rsc.orgresearchgate.net While electrolytes containing TFEC can achieve comparable or even superior electrochemical performance to standard benchmarks, its content must be carefully managed. rsc.orgresearchgate.net For instance, in a 1 M LiPF6 electrolyte, increasing the TFEC concentration beyond 90 vol% can lead to increased cell resistance and rapid capacity fading. rsc.orgrsc.org This is partly because at such high concentrations, the solubility of the lithium salt is significantly reduced. rsc.org

The use of TFEC as a co-solvent has been shown to contribute to the formation of a thinner solid electrolyte interphase (SEI) on graphite (B72142) electrodes with a distinct chemistry. rsc.orgresearchgate.net This alteration of the SEI is a direct consequence of TFEC's unique solvation properties and its influence on the electrochemical behavior of the electrolyte system. rsc.orgresearchgate.net Furthermore, the reactivity of bis(2,2,2-trifluoroethyl) carbonate in substitution reactions is noted to be higher than that of diphenyl carbonate, a property attributed to the electron-withdrawing power of the trifluoroethyl groups which enhances the electrophilicity of the carbonyl group. researchgate.net

Table 1: Electrochemical Performance of TFEC-based Electrolytes

| TFEC Content (vol%) | Capacity Retention (after 200 cycles) | Cell Resistance | Flame Retardancy |

|---|---|---|---|

| 0% (Benchmark) | 76% | Standard | Flammable |

| 30% | Comparable to benchmark | Comparable to benchmark | Flame Retarding |

| 50% | Comparable to benchmark | Comparable to benchmark | Non-flammable |

| >90% | Rapid fading | Increased | Non-flammable |

Data derived from studies on NMC622||graphite cells. rsc.orgrsc.org

Interactions with Aqueous Solutions and Carbonic Acid Equilibria

The interaction of bis(2,2,2-trifluoroethyl) carbonate with aqueous solutions is characterized by its potential for hydrolysis. This reaction involves the breakdown of the carbonate ester back into its constituent parts: carbonic acid (which exists in equilibrium with carbon dioxide and water) and 2,2,2-trifluoroethanol (B45653). The stability of TFEC in aqueous environments is a key factor in its application and persistence.

The presence of the highly electronegative fluorine atoms in the trifluoroethyl groups influences the stability and reactivity of the carbonate linkage. In the context of its use in lithium-ion batteries, the interaction with trace amounts of water is a critical consideration, as the hydrolysis product, hydrofluoric acid (HF), can be formed. acs.org The decomposition of TFEC can lead to the formation of various fluorinated species. nih.gov

The equilibrium between carbon dioxide, water, and carbonic acid is fundamental to many biological and chemical systems. wikipedia.org The enzyme carbonic anhydrase efficiently catalyzes this reversible hydration of carbon dioxide. msu.ru The introduction of 2,2,2-trifluoroethanol into such systems can influence these equilibria, as discussed in section 6.5.

Behavior in Supercritical Carbon Dioxide Environments

The synthesis of fluorinated dialkyl carbonates, such as bis(2,2,2-trifluoroethyl) carbonate, can be achieved using carbon dioxide as a carbonyl source. researchgate.net This suggests a direct chemical interaction pathway between CO2 and 2,2,2-trifluoroethanol under specific reaction conditions, likely involving high pressure and temperature, which are characteristic of supercritical fluid environments.

While specific studies on the behavior of TFEC in supercritical carbon dioxide are not extensively detailed in the provided search results, its properties as a fluorinated compound suggest it would have significant solubility in scCO2. The phase behavior of fluorinated compounds in supercritical carbon dioxide is a well-established area of study, often showing enhanced miscibility compared to their non-fluorinated analogs. The synthesis of TFEC from CO2 implies that the reverse reaction, its decomposition, could also be influenced by a supercritical CO2 environment. researchgate.net

Furthermore, in high-temperature combustion environments, which can share characteristics with supercritical conditions, TFEC decomposes through pathways that can lead to the formation of hydrogen fluoride (B91410) (HF) and trifluoroacetaldehyde (B10831). nih.gov This reactivity is a key aspect of its role as a fire suppressant, as the fluorine atoms act as radical scavengers. researchgate.netacs.org

Formation and Characteristics of Ionic Liquid-Based Systems Incorporating Trifluoroethanolates

Ionic liquids (ILs) are salts that are liquid at or near room temperature and are composed entirely of ions. wikipedia.org Their properties can be finely tuned by modifying the structure of the cation or anion. solvionic.comnih.gov While direct synthesis of an ionic liquid featuring the trifluoroethanolate anion from bis(2,2,2-trifluoroethyl) carbonate is not explicitly described, the principles of IL design allow for the conceptualization of such systems.

The formation of ionic liquids often involves anions that are the conjugate bases of strong acids, such as trifluoromethanesulfonate (B1224126) (triflate, OTf). mdpi.comresearchgate.net 2,2,2-Trifluoroethanol is significantly more acidic than ethanol (B145695) due to the electron-withdrawing trifluoromethyl group, which suggests that the trifluoroethanolate anion could be a viable component of an ionic liquid. wikipedia.org The synthesis of ILs can be achieved through various methods, including metathesis reactions or direct alkylation. mdpi.compsu.edu

Ionic liquids containing fluorinated anions, such as hexafluorophosphate (B91526) (PF6−) or bis(trifluoromethanesulfonyl)imide (NTf2−), are common. wikipedia.org The incorporation of a trifluoroethanolate or a related fluorinated alkoxide as the anion would likely impart specific properties to the resulting ionic liquid, such as influencing its viscosity, conductivity, and solvency. For example, the flexibility and charge distribution of the anion have a pronounced impact on the fluidity and ion diffusion coefficients of the ionic liquid. rsc.org Fluoride-containing ionic liquids have also been synthesized, often stabilized by hydrogen bonding with solvent molecules like alcohols, which can be seen as discrete species. frontiersin.org This indicates a pathway for incorporating alcohol-derived anions into stable ionic liquid systems.

Influence on Protein Conformation and Enzyme Activity: Studies with Carbonic Anhydrase in 2,2,2-Trifluoroethanol Solutions

2,2,2-Trifluoroethanol (TFE) is widely used as a co-solvent to study protein folding and conformational changes. nih.goveurekalert.org Its effect on bovine carbonic anhydrase II (BCA II), a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide, has been a subject of detailed investigation. msu.runih.gov

The interaction of TFE with carbonic anhydrase induces significant changes in both its secondary and tertiary structures, which in turn affects its enzymatic activity. msu.runih.gov At low concentrations (below 15% v/v), the tertiary structure of BCA II appears to be more stable. msu.ru However, as the concentration of TFE increases, the enzyme undergoes denaturation. nih.gov Specifically, significant aggregation of BCA II is observed at TFE concentrations between 10% and 35% (v/v). msu.ru

Far-UV circular dichroism spectroscopy has shown that higher concentrations of TFE (above 25%) can induce the formation of more α-helical structures in BCA II. msu.runih.gov This is a common effect of TFE on proteins, as it is known to stabilize secondary structures, particularly α-helices. nih.govnih.gov The enzymatic activity of BCA II decreases drastically with increasing TFE concentration, reaching almost zero at 26% TFE. msu.ru This loss of activity indicates that the native conformation of the enzyme's active site, which is crucial for its catalytic function, is disrupted. nih.gov

Studies on other enzymes, such as tyrosinase, have also shown that TFE can act as an inhibitor by inducing conformational changes and exposing hydrophobic surfaces, rather than by directly targeting the active site. nih.gov

Table 2: Effect of TFE Concentration on Bovine Carbonic Anhydrase II (BCA II)

| TFE Concentration (v/v) | Effect on BCA II Conformation | Enzymatic Activity |

|---|---|---|

| < 15% | Tertiary structure is relatively stable. msu.ru | Maintained |

| 10% - 35% | Significant aggregation occurs. msu.ru | Decreasing |

| ~26% | - | Almost zero. msu.ru |

| > 25% | Induction of more α-helix structures. msu.runih.gov | Inactive |

| > 40% | Aggregation is less obvious; structures are in a relatively stable state. msu.runih.gov | Inactive |

Data based on spectroscopic and enzyme activity assays. msu.runih.gov

Advanced Chemical Applications and Emerging Research Directions for Bis 2,2,2 Trifluoroethyl Carbonate

Role in Electrolyte Chemistry for Advanced Battery Technologies: Interphase Formation and Stability Mechanisms

Bis(2,2,2-trifluoroethyl) carbonate (also referred to as BTFEC, TFEC, or DFDEC in literature) is a key compound in the development of next-generation lithium-ion batteries (LIBs), prized for its ability to enhance safety and performance. energy.govsigmaaldrich.com Its primary role is as a non-flammable co-solvent or additive in the electrolyte, which significantly improves the thermal stability of the battery. google.comacs.orgtcichemicals.com The high flammability of conventional carbonate electrolytes is a major safety concern, and incorporating BTFEC can mitigate this risk. acs.orggoogle.com

The performance enhancements are largely attributed to BTFEC's contribution to forming a stable solid electrolyte interphase (SEI) on the anode surface. acs.orgresearchgate.net This SEI layer is crucial for the longevity and efficiency of the battery. Research indicates that electrolytes containing BTFEC lead to the formation of a thin, robust, and often Lithium Fluoride (B91410) (LiF)-rich SEI. energy.govsigmaaldrich.com This highly stable interphase protects the electrolyte from continuous decomposition at the electrode surface, a common failure mechanism in high-voltage applications. By preventing this decomposition, BTFEC helps to reduce capacity loss during cycling. acs.orgresearchgate.net

Furthermore, the use of BTFEC in electrolytes has been shown to be beneficial for high-voltage and nickel-rich cathode materials. researchgate.net It can prevent the large-scale oxidation of the electrolyte on the cathode surface and suppress the dissolution of transition metal ions, such as nickel. researchgate.net The dissolution and subsequent migration of these ions to the anode is a significant contributor to capacity fade. In one study, a hybrid electrolyte with BTFEC improved the capacity retention of an NCA||Li cell from 53.3% to 82.1% after 100 cycles by forming a dense passivation layer and coordinating with high-valence nickel ions.

The inclusion of BTFEC as a co-solvent can achieve electrochemical performance comparable or superior to state-of-the-art benchmarks. For instance, a mixture with ethylene (B1197577) carbonate and ethyl methyl carbonate demonstrated up to 90% capacity retention over 200 cycles, compared to 76% for the benchmark. google.comacs.org However, its low Li⁺-solvating ability means that high concentrations (>90 vol%) can lead to increased resistance and capacity fading. google.comacs.org

Table 1: Performance of Lithium-Ion Cells with BTFEC-Containing Electrolytes

This table is interactive. Click on headers to sort. | Cathode || Anode || Electrolyte System || Key Finding || Capacity Retention || Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | NMC622 || Graphite (B72142) || TFEC/EC/EMC || Superior electrochemical performance | 90% after 200 cycles | google.com, acs.org | | NCA || Lithium Metal || BTFC/SN Additive || Suppressed Ni dissolution | 82.1% after 100 cycles | | | NMC811 || SiOx-Graphite || FEC/BFEC with LiFSI || High oxidation stability | 92.2% (0.5C) | | | Lithium Metal || - || DFDEC additive || Formation of LiF-rich SEI | Improved cycle performance | energy.gov, sigmaaldrich.com |

Utility as a C1 Building Block and Reagent in Complex Organic Synthesis

Beyond its applications in energy storage, bis(2,2,2-trifluoroethyl) carbonate serves as a valuable C1 building block and reagent in organic synthesis, often acting as a safer substitute for highly toxic phosgene (B1210022). The electron-withdrawing nature of its two trifluoroethyl groups makes the carbonyl carbon sufficiently electrophilic to react with various nucleophiles, a reactivity not observed in standard dialkyl carbonates like diethyl carbonate under similar conditions. Its reactivity has been reported to be intermediate between the highly reactive dimethyl carbonate and the less reactive diphenyl carbonate.

A significant application is in the one-pot synthesis of unsymmetrical ureas. The moderate reactivity of BTFEC allows for a stepwise and controlled reaction, first with one amine and then a second, without requiring special conditions like temperature control. This methodology has been successfully used to generate diverse libraries of urea (B33335) derivatives, which are important motifs in medicinal chemistry. The process is efficient for both simple and functionalized alkyl amines.

The compound also acts as a condensing agent and can be used to prepare other carbonate esters through transesterification. For example, bis(1,1,1,3,3,3-hexafluoro-2-propyl) carbonate, which is difficult to synthesize directly, can be produced via transesterification of BTFEC. This highlights its utility as a transfer agent for the carbonyl moiety. This reactivity enables the synthesis of various carbonate esters and N-substituted ureas from alcohols and amines, respectively, in good yields.

Table 2: Selected Synthetic Applications of Bis(2,2,2-trifluoroethyl) Carbonate (BTFEC)

This table is interactive. Click on headers to sort. | Product Class || Reaction Type || Key Feature of BTFEC || Reference | | :--- | :--- | :--- | :--- | | Unsymmetrical Ureas || Stepwise Aminolysis || Condensing agent, moderate reactivity |, | | Substituted Semicarbazides || Carbamate (B1207046) formation || Controlled reactivity | | | Fluorinated Carbonates || Transesterification || Carbonyl transfer reagent | | | Carbonate Esters || Reaction with Alcohols || Phosgene substitute | |

Contributions to Carbon Capture and Utilization (CCU) Strategies

Carbon Capture and Utilization (CCU) technologies aim to mitigate climate change by capturing carbon dioxide (CO₂) from industrial sources or the atmosphere and converting it into valuable products. This approach treats CO₂ not as waste but as a renewable C1 feedstock, contributing to a circular economy. The synthesis of specialty chemicals from CO₂ is a key pillar of CCU strategies.

Bis(2,2,2-trifluoroethyl) carbonate is a prime example of a high-value chemical that can be synthesized using CO₂ as a carbonyl source. Research has demonstrated methods to produce fluorinated dialkyl carbonates like BTFEC from carbon dioxide, thereby sequestering the greenhouse gas into a commercially useful product. One successful pathway involves the nucleophilic addition of 2,2,2-trifluoroethanol (B45653) to CO₂, followed by a reaction with 2,2,2-trifluoroethyltriflate, affording BTFEC in yields up to 79%. Another route involves the reaction of cesium carbonate with the trifluoroethyl triflate, which also yields the target compound. These synthetic routes represent a direct and tangible application of CCU principles, transforming captured carbon into a key component for advanced batteries and a reagent for organic synthesis.

Modulation of Macromolecular Structures and Biological Systems (e.g., Protein Folding)

The application of bis(2,2,2-trifluoroethyl) carbonate in the direct modulation of macromolecular structures, such as in protein folding studies, is not a widely documented area in publicly available scientific literature. While its precursor, 2,2,2-trifluoroethanol, is well-known for its ability to induce secondary structures (notably α-helices) in peptides and proteins, there is currently limited research demonstrating a similar role for the carbonate derivative itself. The primary research focus for bis(2,2,2-trifluoroethyl) carbonate remains in materials science and synthetic chemistry. tcichemicals.com

Application in Chemical Process Work-up and Purification Methodologies

Bis(2,2,2-trifluoroethyl) carbonate has found applications as a solvent in chemical purification and work-up procedures. It is listed as a "benign solvent" for the purification of other chemical products, such as lithium bis(oxalato) borate, a salt used in battery electrolytes. researchgate.net In this context, it can be used either alone or as part of a mixed solvent system to dissolve the crude product and remove insoluble impurities via filtration. researchgate.net

Its physical properties contribute to its utility in separation processes. For example, its use can lead to better visibility during work-up separations and improved extraction efficiency. energy.gov While specific, large-scale industrial applications as an extraction solvent are not broadly detailed, its utility in laboratory-scale synthesis for work-up steps like filtration and extraction has been noted. The development of fluorinated compounds as reaction solvents is an active area of research, aimed at creating simplified and more efficient purification processes, such as enabling simple distillation for product isolation. energy.govgoogle.com

Table of Compounds Mentioned

Q & A

Q. How does the acidity of TFE influence its role as a solvent in organic reactions?

TFE's acidity (pKa ~12.0) is significantly higher than ethanol (pKa ~15.9) due to the electron-withdrawing trifluoromethyl group, enhancing its hydrogen-bond-donating capacity. This stabilizes ionic intermediates in reactions like SN1 mechanisms and facilitates acid-catalyzed transformations. Methodologically, its acidity can be quantified via 31P NMR spectroscopy using triethylphosphine oxide as a probe .

Q. What are the key safety considerations when handling TFE in laboratory settings?

TFE exhibits acute toxicity (Oral LD50: 240 mg/kg in rats) and forms flammable vapors (flash point 29°C). Critical protocols include using FFP3 respirators for inhalation protection, explosion-proof refrigeration for storage below -45°C, and neutralization of spills with 1 M NaOH. Material compatibility with fluoropolymer-lined equipment is essential to prevent degradation .

Q. How does TFE compare to conventional alcohols in stabilizing protein secondary structures?

TFE reduces solvent polarity, promoting intramolecular hydrogen bonds in peptides. At 20-50% (v/v) in aqueous solutions, it stabilizes α-helical conformations, validated by circular dichroism (CD) spectroscopy. Control experiments with hexafluoroacetone trihydrate (HFA) are recommended to isolate TFE-specific effects .

Advanced Research Questions

Q. How does oxygen content in TFE impact enantioselectivity in catalytic hydroalkoxylation?

Residual oxygen in TFE acts as a radical inhibitor, reducing yields by >20% and enantioselectivity by 15-30%. Deoxygenation via freeze-pump-thaw cycles or distillation under argon is critical. For example, deoxygenated TFE achieves 70% yield in hydroalkoxylation vs. <50% with untreated solvent .

Q. What structural transitions occur in TFE under extreme pressure/temperature conditions?

At 0.22 GPa (room temperature), TFE crystallizes into a triclinic phase (Form 2) with altered hydrogen-bonding networks compared to the ambient-pressure orthorhombic phase (Form 1). High-pressure X-ray diffraction reveals these polymorphic transitions, relevant for designing pressure-responsive materials .

Q. How can TFE be optimized as a reaction medium for synthesizing trifluoroacetic acid (TFA)?

Chromium oxide (CrO3) in a 1:1.25 molar ratio with TFE at 80-100°C for 4 hours yields TFA with >98% purity. Neutralization with 30% NaOH and recycling of distillation mother liquor (TFE:H2SO4 = 1:5 mol/mol) allows three reuse cycles without yield loss .

Q. What NMR strategies quantify TFE's hydrogen-bonding interactions with Brønsted acids?

31P NMR chemical shifts of triethylphosphine oxide in TFE solutions correlate with acid strength. For example, TFE's δP value shifts by +4.2 ppm with triflic acid, reflecting its superior hydrogen-bond acceptance compared to methanol .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on TFE's helix-stabilizing effects in peptides?

Discrepancies arise from varying TFE concentrations and peptide sequences. For instance, 30% TFE may stabilize helices in alanine-rich peptides but disrupt β-sheets in amyloid models. Systematic CD titrations (0-70% TFE) paired with molecular dynamics simulations are required to resolve sequence-dependent effects .

Methodological Tables

| Parameter | TFE | Ethanol | Reference |

|---|---|---|---|

| pKa | 12.0 | 15.9 | |

| Hydrogen-bond donor capacity | 0.73 (α scale) | 0.37 | |

| Flash point (°C) | 29 | 13 |

| Synthesis Condition | Yield | Enantioselectivity |

|---|---|---|

| Untreated TFE | 48% | 65% ee |

| Deoxygenated TFE | 70% | 85% ee |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.